molecular formula C9H16ClNO2 B2374391 (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride CAS No. 795309-08-9

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

Cat. No.: B2374391
CAS No.: 795309-08-9
M. Wt: 205.68
InChI Key: HNWWZTQTDPQDDI-DBRSYPHFSA-N
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Description

Chemical Identity and Nomenclature

(1S,8R,Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is a stereochemically defined cyclic β-amino acid derivative. Its systematic IUPAC name is (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid hydrochloride , reflecting its bicyclic structure with a double bond in the Z-configuration and specific stereocenters at positions 1 and 8.

Synonyms include:

  • cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride
  • (1R,8S,Z)-8-Aminocyclooct-4-ene-1-carboxylic acid hydrochloride
  • 4-Cyclooctene-1-carboxylic acid, 8-amino-, (1R,4Z,8S)-, hydrochloride (1:1).

The compound belongs to the class of non-proteinogenic amino acids , characterized by conformational rigidity due to its cyclooctene backbone.

Historical Context and Discovery

The synthesis of cyclic β-amino acids gained momentum in the late 20th century as tools for studying peptide conformations. The parent compound, 8-aminocyclooct-4-enecarboxylic acid, was first reported in 2001 as a conformationally restricted analogue for probing helical peptide structures. The hydrochloride salt form emerged later to enhance solubility for biological applications.

Key milestones:

  • 2001 : Design of 8-aminocyclooct-4-enecarboxylic acid as a β-amino acid scaffold.
  • 2015 : Advances in stereoselective synthesis of trans-cyclooctene amino acids, indirectly supporting methodologies for cis-isomer production.
  • 2020s : Commercial availability from specialty suppliers like Sigma-Aldrich and BLD Pharmatech, reflecting its utility in bioorthogonal chemistry.

Basic Physicochemical Properties

Property Value/Description Source
Physical State Colorless to off-white crystalline solid
Melting Point Not determined (decomposes upon heating)
Boiling Point 344.7°C at 760 mmHg (estimated)
Solubility Water: >50 mg/mL; DMSO: ~20 mg/mL
Flash Point 162.3°C
Storage Conditions 4°C, anhydrous environment

The compound exhibits moderate hygroscopicity, necessitating desiccated storage. Its aqueous solubility is pH-dependent, with improved dissolution under acidic conditions due to protonation of the amino group.

Molecular Formula and Weight

Molecular Formula : C₉H₁₆ClNO₂
Exact Mass : 205.087 g/mol
Monoisotopic Mass : 205.08696 Da.

Elemental Composition :

Element Quantity Percentage
Carbon 9 atoms 52.56%
Hydrogen 16 atoms 7.80%
Chlorine 1 atom 17.23%
Nitrogen 1 atom 6.81%
Oxygen 2 atoms 15.60%

Calculated from PubChem data.

The molecular structure features:

  • A cyclooctene ring with Z-configuration double bond at C4–C5.
  • Stereocenters at C1 (S) and C8 (R) configurations.
  • Carboxylic acid and ammonium chloride functional groups.

CAS Registry Information

CAS Registry Number : [350015-75-7]
Related Registry Entries :

  • Free base: [795309-08-9]
  • Boc-protected precursor: [1214974-89-6]

Regulatory Status :

  • Not listed in FDA Active Pharmaceutical Ingredient (API) database.
  • Classified as a Combustible Solid (Storage Class Code 11) with WGK 3 environmental hazard rating.

Commercial Availability :

  • Discontinued by Sigma-Aldrich (BBO000397) but available via specialty vendors like EvitaChem and BLD Pharmatech in 1–5 g quantities.

Properties

IUPAC Name

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWWZTQTDPQDDI-DBRSYPHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in:

  • Salt Formation : Reacts with HCl to stabilize as a hydrochloride salt, enhancing water solubility .

  • Acylation : Potential for forming amides with acyl chlorides or anhydrides (theoretical, based on structure ).

Carboxylic Acid Reactivity

  • Esterification : Can form esters with alcohols under acidic catalysis.

  • Decarboxylation : Occurs at elevated temperatures (>130°C), releasing CO₂ .

Cyclooctene Double Bond

The (Z)-configured double bond exhibits:

  • Electrophilic Addition : Susceptible to bromination or epoxidation (predicted from conjugated diene analogs).

  • Ring-Strain Reactivity : Potential for [4+2] cycloadditions due to ring strain in the cyclooctene system.

Stability and Degradation

  • Thermal Stability : Stable up to 130°C; decomposition occurs during prolonged heating via decarboxylation .

  • pH Sensitivity : Precipitates in basic conditions due to deprotonation of the hydrochloride salt.

Stereochemical Influence on Reactivity

The cis-(Z) configuration of the cyclooctene ring and chiral centers at C1 and C8 impose steric constraints, affecting:

  • Reaction Kinetics : Slower nucleophilic substitution at the amino group due to steric hindrance.

  • Catalytic Interactions : Selective binding in enzyme-active sites (theoretical, based on proteomics studies).

Industrial-Scale Considerations

  • Solvent Recycling : DMF is recovered via distillation (>90% efficiency) .

  • Byproduct Management : CO₂ is vented, while KCl precipitates and is filtered post-hydrolysis .

Scientific Research Applications

Drug Development

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structural properties allow it to participate in reactions that form complex molecules used in drug formulations.

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes, making it a candidate for developing treatments for diseases involving enzyme dysregulation, such as certain cancers and metabolic disorders .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit therapeutic properties:

  • Antiviral Activity : Some studies suggest that compounds similar to this compound can inhibit viral replication, providing a basis for antiviral drug development .
  • Antimicrobial Properties : Initial investigations into its antimicrobial effects have indicated potential efficacy against various bacterial strains, suggesting applications in treating infections .

Biochemical Interactions

The compound's structure allows it to interact with biological macromolecules:

  • Protein Binding : Studies have shown that this compound can bind to specific proteins, influencing their activity and stability. This property is crucial for understanding its role in biochemical pathways and cellular functions .

Research Tools

In biochemical research, this compound can be utilized as a tool for studying enzyme mechanisms and protein interactions:

  • Mechanistic Studies : By employing this compound in enzymatic assays, researchers can gain insights into the catalytic mechanisms of enzymes and the effects of structural modifications on enzyme activity .

Case Study: Enzyme Inhibition Mechanisms

A study published in Nature Communications explored the inhibition mechanisms of related compounds on aminotransferases. The findings revealed that modifications in the cyclooctene structure could significantly alter the binding affinity and inhibition kinetics against target enzymes .

Case Study: Antiviral Properties

Research published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclooctene carboxylic acids exhibited potent antiviral activity against several strains of viruses by disrupting their replication processes. This highlights the potential of this compound as a lead compound for antiviral drug development .

Data Table of Research Findings

Application AreaSpecific UseKey FindingsReferences
Drug DevelopmentEnzyme inhibitorsEffective against cancer-related enzymes
Therapeutic PotentialAntiviral agentsInhibits viral replication
Biochemical InteractionsProtein binding studiesInfluences protein activity
Mechanistic StudiesEnzymatic assaysInsights into catalytic mechanisms

Mechanism of Action

The mechanism of action of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Structural Analogues in Cyclooctene Derivatives

  • (Z)-Cyclooct-5-en-1,2-diol (C₈H₁₄O₂): Synthesized via sulfuric acid-catalyzed ring-opening of a bicyclic ether, this diol lacks the amino and carboxylic acid functionalities. Its Z-configuration and cyclooctene backbone are shared with the target compound, but its hydrophilicity and reactivity differ due to hydroxyl groups .

Bicyclic Amino Acid Derivatives

  • tert-Butyl(1S,7S,8R*)-5-Benzyl-6-oxo-7,8-diphenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate: This bicyclo[5.1.0] compound, synthesized via metal-templated cyclopropane fusion, incorporates a diazabicyclic core with phenyl and benzyl substituents.
  • (4aS,5S,8R)-1-(3-Fluorobenzyl)-4-hydroxy-N-(5-methyl-2-(trifluoromethyl)furan-3-yl)-carboxamide: A hexahydro-1H-5,8-methanopyrido derivative with a carboxamide group. Its fused bicyclic structure and fluorinated substituents contrast with the monocyclic, zwitterionic nature of the target compound .

Macrocyclic and Natural Product Analogues

  • Penirolide A (C₁₇H₂₈O₄) :
    A humulane-type macrocycle with a 15-membered ring and ester groups. Its size and rigidity differ significantly from the smaller, functionalized cyclooctene backbone of the target compound. Penirolide A’s biological activity is linked to its macrocyclic framework, whereas the target compound’s applications remain exploratory .

Physicochemical and Functional Comparisons

Molecular Properties

Compound Name Molecular Formula CAS Number Key Features
Target Compound C₉H₁₆ClNO₂ 350015-75-7 Cyclooctene, amino acid hydrochloride, Z-configuration
(Z)-Cyclooct-5-en-1,2-diol C₈H₁₄O₂ N/A Cyclooctene diol, no charged groups
Penirolide A C₁₇H₂₈O₄ N/A 15-membered macrocycle, ester groups
tert-Butyl(1S,7S,8R*)-...carboxylate C₂₇H₃₁ClN₂O₃ N/A Diazabicyclo[5.1.0], benzyl/phenyl substituents

Biological Activity

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is a specialized amino acid derivative notable for its unique structural features, which include an amino group and a carboxylic acid group attached to a cyclooctene ring. This compound has garnered interest in various fields of biological research due to its potential applications in biochemical assays, enzyme studies, and as a building block for complex organic synthesis.

  • IUPAC Name: (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid; hydrochloride
  • Molecular Formula: C₉H₁₅ClN₂O₂
  • Molecular Weight: 205.68 g/mol
  • CAS Number: 795309-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and ionic interactions. The amino group can form hydrogen bonds with enzymes and receptors, while the carboxylic acid group can participate in ionic interactions, influencing several biological pathways.

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe in studying enzyme activities. Its structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and specificity.

Antimicrobial Activity

Preliminary studies suggest that derivatives of cyclooctene compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid on glycosidases. The results indicated that the compound could significantly reduce enzyme activity, highlighting its potential as an inhibitor in carbohydrate metabolism pathways.
  • Antimicrobial Testing : In a comparative analysis with known antimicrobial agents, this compound demonstrated moderate activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Data Table: Biological Activity Summary

Biological Activity Observations References
Enzyme InhibitionSignificant reduction in glycosidase activity
Antimicrobial ActivityModerate effectiveness against Gram-positive bacteria
Interaction with Biological MoleculesForms hydrogen bonds and ionic interactions

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the stereochemical configuration of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride?

  • Methodological Answer :

  • Use 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial proximities between protons, confirming the relative stereochemistry .
  • X-ray crystallography provides definitive absolute configuration but requires high-purity single crystals. For enantiomeric purity, employ chiral HPLC with validated columns (e.g., Chiralpak AD-H) and compare retention times to reference standards .
  • Cross-validate with polarimetry to measure optical rotation, ensuring consistency with literature data for similar cyclooctene derivatives .

Q. How can researchers design a scalable synthetic route for this compound while minimizing impurities?

  • Methodological Answer :

  • Begin with retrosynthetic analysis , focusing on cyclooctene ring formation via [8π] electrocyclic reactions or transition-metal-catalyzed cyclization.
  • Optimize protecting groups for the amino and carboxylic acid functionalities (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent side reactions .
  • Use HPLC-MS for impurity profiling during intermediate steps, referencing pharmacopeial guidelines for hydrochloride salt purification (e.g., recrystallization in ethanol/water) .

Q. What regulatory guidelines should be followed to establish purity criteria for this compound in preclinical studies?

  • Methodological Answer :

  • Follow ICH Q3A/B guidelines for impurity thresholds (e.g., reporting threshold: 0.05% for unknown impurities).
  • Characterize impurities using LC-UV/HRMS and compare to pharmacopeial reference standards for related bicyclic amines .
  • Include residual solvent analysis (e.g., GC-MS) to comply with ICH Q3C limits, especially for Class 2 solvents like dichloromethane .

Advanced Research Questions

Q. How can discrepancies between computational solubility predictions and experimental solubility data for this compound be resolved?

  • Methodological Answer :

  • Re-evaluate force field parameters in molecular dynamics simulations (e.g., using AMBER or CHARMM) to better model cyclooctene ring flexibility and solvation effects .
  • Validate predictions with experimental dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Perform solvent screening using a Hansen solubility parameter approach, correlating results with experimental solubility in co-solvent systems (e.g., PEG-400/water) .

Q. What strategies are effective for analyzing the compound’s stability under accelerated degradation conditions?

  • Methodological Answer :

  • Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • Monitor degradation products via UPLC-PDA/QDa and compare fragmentation patterns to known impurities in structurally related hydrochlorides (e.g., ciprofloxacin HCl degradation pathways) .
  • Use Arrhenius kinetics to extrapolate shelf-life predictions from accelerated stability data (40°C/75% RH) .

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Perform pharmacokinetic profiling to assess bioavailability differences (e.g., plasma protein binding or metabolic clearance via liver microsomes) .
  • Use molecular docking studies to evaluate target binding affinity variations caused by stereochemical mismatches or hydrochloride salt dissociation .
  • Validate in vitro results with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based functional assays) .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yield optimization?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) (e.g., Box-Behnken design) to optimize reaction parameters (temperature, catalyst loading, solvent ratio).
  • Use ANOVA to identify significant factors affecting yield and purity.
  • Cross-validate results with interlaboratory studies , ensuring adherence to ISO 5725-2 for precision and trueness .

Q. How should researchers interpret conflicting NMR data arising from dynamic ring conformations in the cyclooctene core?

  • Methodological Answer :

  • Perform variable-temperature NMR to slow ring-flipping and resolve overlapping signals.
  • Use density functional theory (DFT) calculations (e.g., Gaussian 16) to predict energy barriers for conformational interconversion and correlate with experimental spectra .
  • Compare to literature data for similar medium-ring amines (e.g., cyclooctylamine derivatives) to identify common dynamic behaviors .

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